molecular formula C20H26N2O4S B4625253 N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4625253
M. Wt: 390.5 g/mol
InChI Key: WUQSLNFLRBJILA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide often involves complex reactions. For example, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides was described, showing the process of creating compounds with significant electrophysiological activity, suggesting a method that could be adapted for the synthesis of the target compound (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction and DFT calculations, providing insights into geometrical parameters, electronic properties, and antioxidant activities. This approach can be applied to understand the molecular structure of N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide, highlighting its structural and electronic characteristics (Demir et al., 2015).

Chemical Reactions and Properties

Research on the chemical reactions and properties of similar compounds, such as N-substituted benzamides, reveals information about their pharmacokinetic behavior, metabolic pathways, and potential therapeutic applications. These studies can shed light on the reactions and properties of the target compound, particularly in terms of its bioactivity and metabolism (Kuo et al., 1993).

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research has been conducted on the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating their potential as selective class III agents in cardiac electrophysiological activity. These compounds, including variants of N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide, have shown efficacy in vitro and in vivo models of reentrant arrhythmias, highlighting their significance in cardiac health and potential therapeutic applications (Morgan et al., 1990).

Pharmacological Effects of Benzamide Derivatives

Benzamide derivatives, with structural similarities to N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide, have been synthesized and evaluated for their potential as acetylcholinesterase (AChE) inhibitors and carbonic anhydrase inhibitors. These studies contribute to the development of novel drug designs focusing on a range of bioactivities, including enzyme inhibitory activities at the nanomolar level, which are critical for addressing diseases like Alzheimer's (Tuğrak et al., 2020).

Novel Sulfonated Nanofiltration Membranes

The synthesis of novel sulfonated aromatic diamine monomers and their application in creating thin-film composite nanofiltration membranes demonstrate the utility of such chemical compounds in water treatment technologies. These membranes, designed for the effective treatment of dye solutions, show improved water flux and dye rejection capabilities, indicating the potential for environmental applications (Liu et al., 2012).

Biocatalysis in Drug Metabolism

Research on biocatalysis using Actinoplanes missouriensis for the production of mammalian metabolites of biaryl-bis-sulfonamide compounds, such as N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide, demonstrates the importance of microbial-based systems in drug development. This approach allows for the generation of significant quantities of drug metabolites for structural characterization and clinical investigations, enhancing our understanding of drug metabolism and facilitating the development of more effective therapeutic agents (Zmijewski et al., 2006).

properties

IUPAC Name

N-[3-(2-ethoxyphenyl)propyl]-3-(methanesulfonamido)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-26-19-13-6-5-9-16(19)10-8-14-21-20(23)17-11-7-12-18(15(17)2)22-27(3,24)25/h5-7,9,11-13,22H,4,8,10,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQSLNFLRBJILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCCNC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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